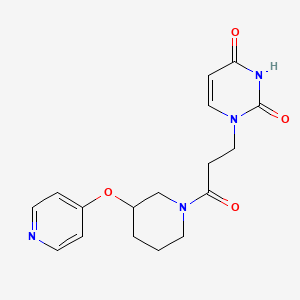![molecular formula C18H14N4OS B2881720 N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide CAS No. 1021996-57-5](/img/structure/B2881720.png)
N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide” is a chemical compound with the molecular formula C18H14N4OS . It is also known by other synonyms such as “N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide” and "this compound" .
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of various studies . For instance, one study described the synthesis and anticancer activity evaluation of N-acetamide derivatives containing a (benz)azole moiety . Another study provided detailed NMR and IR data for a similar compound .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . These studies have used techniques such as natural bond orbital analysis, electronic structure analysis, and vibrational spectral analysis .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its synthesis . For example, one study suggested that IMP dehydrogenase is the site of action for aminothiADiazole metabolites .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are detailed in various databases . The compound has a molecular weight of 334.4 g/mol, a XLogP3-AA of 3.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Heterocyclic Compound Synthesis : Studies have focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aiming for antimicrobial applications. These compounds, including thiazole, pyridone, and chromene derivatives, were synthesized via reactions involving cyanoacetamide, highlighting the versatility and potential of N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide derivatives in creating pharmacologically active agents (Darwish et al., 2014).
Antimicrobial and Antitumor Activities
- Antimicrobial Evaluation : The synthesized compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This underscores the potential of these compounds in addressing resistant microbial strains and enhancing antimicrobial therapies (Darwish et al., 2014).
- Anticancer Potential : Another study synthesized 5-methyl-4-phenyl thiazole derivatives to investigate their anticancer activity, revealing that specific derivatives exhibit high selectivity and potency against lung adenocarcinoma cells, indicating a promising avenue for cancer treatment research (Evren et al., 2019).
Chemical Activity and Charge Transfer Studies
- Theoretical Analysis : A comprehensive study on a similar compound focused on its chemical activity, charge transfer dynamics, and theoretical properties, providing insights into the electronic and structural characteristics that underlie its biological activities. This analysis is critical for understanding how these compounds interact at the molecular level, offering a foundation for designing more effective derivatives (Ekici et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12(23)20-15-8-4-14(5-9-15)17-11-24-18(22-17)21-16-6-2-13(10-19)3-7-16/h2-9,11H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDMCRQACJASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[benzotriazol-1-ylmethyl-(2-ethoxy-2-oxoethyl)amino]acetate](/img/structure/B2881638.png)


![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2881647.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2881648.png)
![4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2881650.png)
![(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2881652.png)


![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2881655.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2881658.png)
![(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2881660.png)